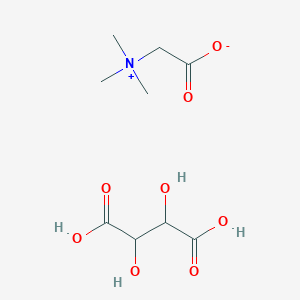![molecular formula C20H24N4O3 B13812525 N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butyl group, a nitrophenyl azo group, and a propylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide typically involves the azo coupling reaction between a diazonium salt and an aromatic amine. The general synthetic route includes the following steps:
Diazotization: An aromatic amine, such as 4-nitroaniline, is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-butyl-N-propylbenzamide under controlled conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The azo group can be oxidized under specific conditions to form different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: Formation of N-Butyl-4-[(4-aminophenyl)azo]-N-propylbenzamide.
Oxidation: Formation of various oxidized azo compounds.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- N-Hexyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- N-Ethyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- N-(2-Ethylbutyl)-4-[(4-nitrophenyl)azo]-N-propylbenzamide
Uniqueness
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl and propyl substituents influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
属性
分子式 |
C20H24N4O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-butyl-4-[(4-nitrophenyl)diazenyl]-N-propylbenzamide |
InChI |
InChI=1S/C20H24N4O3/c1-3-5-15-23(14-4-2)20(25)16-6-8-17(9-7-16)21-22-18-10-12-19(13-11-18)24(26)27/h6-13H,3-5,14-15H2,1-2H3 |
InChI 键 |
IISLILCIGLPVAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCC)C(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



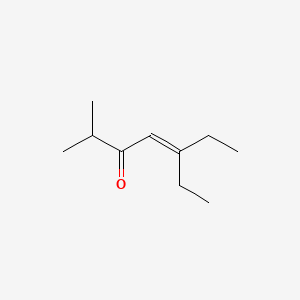
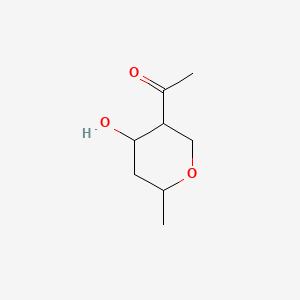
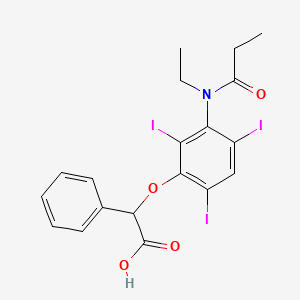
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
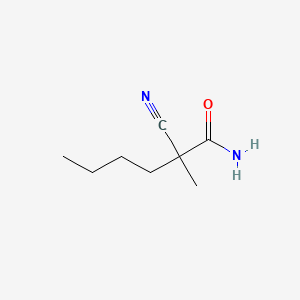
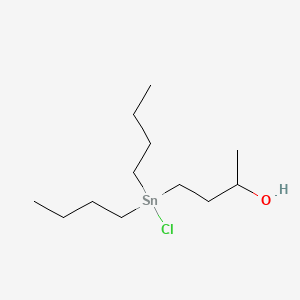

![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
